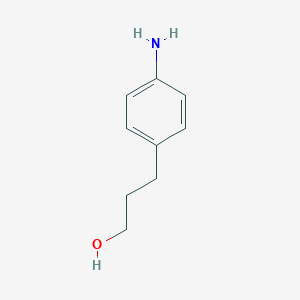

3-(4-Aminophenyl)propan-1-ol

Description

Properties

IUPAC Name |

3-(4-aminophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHAHSYNSNZPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277618 | |

| Record name | 3-(4-aminophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14572-92-0 | |

| Record name | 4-Aminobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14572-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-aminophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 3 4 Aminophenyl Propan 1 Ol

Transformations Involving the Hydroxyl Functionality

The hydroxyl group of 3-(4-aminophenyl)propan-1-ol can undergo oxidation to yield corresponding carbonyl compounds or be converted into ethers and esters through substitution reactions.

Oxidation Reactions to Carbonyl Groups

The primary alcohol moiety of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to 3-(4-aminophenyl)propanal: The partial oxidation of the primary alcohol to an aldehyde, 3-(4-aminophenyl)propanal, can be achieved using various oxidizing agents.

Oxidation to 3-(4-aminophenyl)propanoic acid: Stronger oxidation conditions will lead to the formation of the corresponding carboxylic acid, 3-(4-aminophenyl)propanoic acid. sigmaaldrich.com This compound is commercially available as a solid with a melting point of 133-137 °C. sigmaaldrich.com It is used in applications such as peptide synthesis. sigmaaldrich.com

| Product | Reagents and Conditions |

| 3-(4-aminophenyl)propanal | Mild oxidizing agents |

| 3-(4-aminophenyl)propanoic acid | Strong oxidizing agents |

Etherification and Esterification Reactions

The hydroxyl group can also participate in etherification and esterification reactions.

Etherification: This involves the reaction of the alcohol with an alkyl halide or other suitable electrophile in the presence of a base to form an ether.

Esterification: The reaction of this compound with a carboxylic acid or its derivative, typically under acidic conditions, yields the corresponding ester. masterorganicchemistry.comchemguide.co.uk The Fischer esterification, where a carboxylic acid is treated with an alcohol in the presence of an acid catalyst, is a common method for this transformation. masterorganicchemistry.com

Reactions of the Primary Amino Group

The primary amino group on the aromatic ring is a key site for various derivatization reactions, including the formation of amides, sulfonamides, imines, and Schiff bases.

Amidation and Sulfonylation Reactions

Amidation: The primary amine can react with acyl chlorides or anhydrides to form amide derivatives. For instance, ruthenium-based catalysts have been employed for the direct amidation of alcohols with amines in an intermolecular fashion.

Sulfonylation: Reaction with sulfonyl chlorides leads to the formation of sulfonamides. google.comgoogle.com This process, known as sulfonylation, introduces a sulfonyl moiety into the molecule. google.com

| Reaction | Reagent | Product |

| Amidation | Acyl chloride/anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

Formation of Imine and Schiff Base Derivatives

The primary amino group of this compound readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. davidpublisher.comscispace.comijacskros.com This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. davidpublisher.comscispace.com The formation of Schiff bases is often catalyzed by either acid or base. wjpsonline.com

Aromatic Ring Functionalization

The aromatic ring of this compound is susceptible to electrophilic substitution reactions. The position of substitution is directed by the activating amino group, which generally favors substitution at the ortho and para positions. However, since the para position is already occupied by the propanol (B110389) side chain, electrophilic attack is expected to occur primarily at the positions ortho to the amino group. The functionalization of aromatic rings is a critical aspect of pharmaceutical design. organic-chemistry.org

Electrophilic Aromatic Substitution Reactions

The amino group in this compound is a strong activating group, directing electrophilic substitution to the ortho and para positions of the phenyl ring. The positions ortho to the amino group are the most susceptible to electrophilic attack. However, the inherent reactivity of the amino group can lead to side reactions, often necessitating its protection prior to carrying out the substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, bromination of similar p-amino substituted compounds has been shown to yield di-substituted products. researchgate.net

Cross-Coupling Reactions at the Aryl Moiety

The aryl moiety of this compound can participate in various cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require prior conversion of the amino group to a more suitable functional group, such as a halide or a triflate, to act as the electrophilic partner in the coupling. Alternatively, the amino group can be transformed into a diazonium salt, which can then undergo reactions like the Sandmeyer reaction.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are widely employed. acs.org For example, the Suzuki-Miyaura coupling can be used to introduce new aryl or vinyl substituents to the aromatic ring. acs.orgaablocks.com The efficiency of these reactions often depends on the choice of catalyst, ligands, and reaction conditions. acs.org Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative for coupling with alkyl Grignard reagents. organic-chemistry.org

Cyclization Reactions and Heterocycle Synthesis

The bifunctional nature of this compound, containing both an amino and a hydroxyl group, makes it a valuable precursor for the synthesis of various heterocyclic systems. The amino group can act as a nucleophile in cyclization reactions, while the propanol side chain can be modified to participate in ring formation.

Construction of Nitrogen-Containing Heterocycles (e.g., quinolines, oxazolidinones, pyrazolines, pyrimidines)

Quinolines: Quinolines are a significant class of nitrogen-containing heterocycles with diverse applications. The synthesis of quinolines often involves the condensation of an o-aminocarbonyl compound with a carbonyl compound containing an active α-methylene group, a reaction known as the Friedländer synthesis. researchgate.net While this compound itself is not a direct precursor for the Friedländer synthesis, it can be chemically modified to generate the necessary starting materials. Other classical methods for quinoline (B57606) synthesis include the Doebner-von Miller reaction, the Combes synthesis, and the Skraup synthesis, all of which rely on the reaction of anilines with various carbonyl compounds. researchgate.netarabjchem.org

Oxazolidinones: Oxazolidinones are an important class of heterocyclic compounds, with some derivatives exhibiting antibacterial properties. The synthesis of 3-aryl-2-oxazolidinones can be achieved through several routes. One common strategy involves the reaction of an aryl isocyanate with an epoxide. mdpi.com Alternatively, metal-catalyzed coupling reactions between aryl halides and oxazolidinones can be employed. mdpi.com The amino group of this compound can be converted to an isocyanate, which can then react with a suitable epoxide to form the desired oxazolidinone ring. Another approach involves the reaction of an N-aryl carbamate (B1207046) with an epoxide, such as (R)-glycidylbutyrate. mdpi.com The synthesis of N-alkylated 4-(4'-aminobenzyl)-2-oxazolidinones has been described, highlighting the derivatization potential of the amino group. researchgate.net

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common method for their synthesis is the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. mdpi.comnih.govorientjchem.org The chalcones can be prepared via a Claisen-Schmidt condensation between an appropriate aldehyde and a ketone. orientjchem.org The amino group of this compound could be part of the chalcone (B49325) precursor, leading to the formation of pyrazolines with an aminophenyl substituent. For instance, the synthesis of 5-(4-aminophenyl)-3-(4-methoxyphenyl)-1-phenyl-2-pyrazoline has been reported through the reduction of the corresponding nitro compound. prepchem.com

Pyrimidines: Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. growingscience.com Their synthesis can be achieved through various condensation reactions. A general method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. organic-chemistry.org For example, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol reacts with amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org The amino group of this compound can be converted into an amidine, which can then be used to construct the pyrimidine (B1678525) ring. Multicomponent reactions are also a powerful tool for synthesizing highly substituted pyrimidines. growingscience.com

Advanced Research Applications of 3 4 Aminophenyl Propan 1 Ol

Core Building Block in Complex Organic Molecule Synthesis

The bifunctional nature of 3-(4-Aminophenyl)propan-1-ol, possessing both a nucleophilic amino group and a reactive hydroxyl group, makes it a fundamental starting material in the synthesis of more intricate organic compounds. smolecule.comcymitquimica.com Organic chemists utilize this molecule as a versatile scaffold to construct complex molecular architectures through various chemical transformations. The amino group can readily participate in reactions such as acylation, alkylation, and diazotization, while the hydroxyl group can undergo oxidation, esterification, and etherification. This dual reactivity allows for the stepwise and controlled introduction of different functional groups, leading to the creation of diverse and complex molecular structures.

The utility of this compound as a building block is evident in its application in the synthesis of a variety of organic molecules. For instance, it can be a precursor to substituted anilines, phenylpropanoids, and heterocyclic compounds. The phenyl ring itself can also be subject to electrophilic aromatic substitution reactions, further expanding the range of possible derivatives.

Applications in Medicinal Chemistry Research and Drug Discovery

The structural motifs present in this compound are frequently found in biologically active molecules, making it a compound of significant interest in the field of medicinal chemistry and drug discovery.

Development of Pharmaceutical Scaffolds and Precursors

In the quest for new therapeutic agents, medicinal chemists often rely on the synthesis of compound libraries based on a common molecular scaffold. This compound serves as an excellent starting point for the development of such scaffolds. ontosight.ai By modifying its amino and hydroxyl groups, researchers can generate a multitude of derivatives with diverse physicochemical properties. These derivatives can then be screened for biological activity against various disease targets.

The compound is a known precursor in the synthesis of various pharmaceutical intermediates. For example, it can be used to create more complex structures that are later incorporated into the final drug molecule. ontosight.ai The aminophenyl group, in particular, is a common feature in many pharmaceutical agents, and the propanol (B110389) side chain provides a flexible linker that can be modified to optimize drug-receptor interactions. ontosight.ai

Precursors for Chiral Alpha-Amino Alcohols

Chiral amino alcohols are a critical class of compounds in asymmetric synthesis and are prevalent in many natural products and pharmaceuticals. scirp.orgresearchgate.net this compound can serve as a precursor for the synthesis of chiral alpha-amino alcohols. Through stereoselective reactions, the prochiral center can be converted into a specific enantiomer, yielding optically pure compounds that are essential for developing drugs with high specificity and reduced side effects. The synthesis of the chiral intermediate (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate (B1220265), a key component for the drug Niraparib, can be achieved from a derivative of this compound. google.com

Synthesis of Kinase Inhibitors and Other Biologically Active Compounds

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. acs.org Consequently, kinase inhibitors are a major focus of drug discovery efforts. The scaffold of this compound has been utilized in the synthesis of potential kinase inhibitors. For instance, derivatives of phenylamino-propanol have been investigated as inhibitors of Src kinase, a protein involved in cancer progression. nih.gov The general structure of aminophenyl alkanols is a recurring motif in various kinase inhibitors.

Contributions to Material Science Research

Beyond its applications in the life sciences, this compound also plays a role in the development of new materials with tailored properties.

Monomeric Units for Polymer and Resin Synthesis

The bifunctional nature of this compound makes it a suitable monomer for polymerization reactions. The amino and hydroxyl groups can react with appropriate co-monomers to form polyesters, polyamides, and other types of polymers. The aromatic ring in the backbone of these polymers can impart desirable properties such as thermal stability and rigidity. By carefully selecting the co-monomers and polymerization conditions, materials scientists can create polymers with specific characteristics for a wide range of applications, from engineering plastics to advanced coatings.

Below is a table summarizing the key applications of this compound in advanced research:

| Field of Research | Specific Application | Significance |

| Organic Synthesis | Core Building Block | Enables the construction of complex molecular architectures. |

| Medicinal Chemistry | Pharmaceutical Scaffolds and Precursors | Provides a foundation for generating diverse compound libraries for drug screening. |

| Precursors for Chiral Alpha-Amino Alcohols | Essential for the synthesis of enantiomerically pure drugs with improved efficacy and safety. | |

| Synthesis of Kinase Inhibitors | Contributes to the development of targeted therapies for diseases like cancer. | |

| Material Science | Monomeric Units for Polymer Synthesis | Allows for the creation of new polymers with tailored thermal and mechanical properties. |

Role in Supramolecular Chemistry and Self-Assembly

The molecular architecture of this compound, featuring a primary amino group (-NH2), a primary alcohol (-OH), and an aromatic phenyl ring, makes it a versatile building block in the field of supramolecular chemistry and self-assembly. These functional groups are capable of forming specific and directional non-covalent interactions, which are the basis for the spontaneous organization of molecules into larger, well-defined structures.

The primary drivers for the self-assembly of this compound are strong hydrogen bonds. The hydroxyl group is both a hydrogen bond donor and acceptor, while the amino group has two donor sites (N-H) and one acceptor site (the nitrogen lone pair). This complementarity allows for the formation of robust and predictable hydrogen-bonding patterns known as supramolecular synthons. acs.orgnih.govnih.gov

Research on analogous aminophenol systems has identified several key synthons that are highly relevant to this compound. nih.govresearchgate.net The most prominent of these involves the head-to-tail interaction between the hydroxyl and amino groups, leading to the formation of infinite chains (⋯O—H⋯N—H⋯). nih.gov Another common motif is the closed, cyclic tetramer, where two molecules each of the amine and alcohol groups form a square-like structure through a [⋯O—H⋯N—H⋯]₂ arrangement. nih.govnih.gov

In addition to these primary interactions, the molecule's structure allows for other significant non-covalent forces to influence the final supramolecular architecture:

Weaker Hydrogen Bonds: Interactions such as N-H⋯π (where the amino group interacts with the face of a phenyl ring) can also play a role in directing the assembly. nih.gov

The interplay between these various interactions determines the ultimate three-dimensional structure. By modifying external conditions such as solvent or temperature, or by co-crystallizing with other molecules, the resulting supramolecular structures can be controlled, leading to materials with specific and tunable properties. The self-assembly process is fundamental to crystal engineering, where understanding these synthons allows for the rational design of crystalline solids. nih.govacs.org

The table below summarizes the key functional groups of this compound and their roles in forming supramolecular structures.

| Functional Group | Potential Non-Covalent Interactions | Common Supramolecular Motifs (Synthons) |

| Amino Group (-NH₂) | Hydrogen Bond Donor (N-H), Hydrogen Bond Acceptor (N lone pair), N-H⋯π Interactions | Infinite ⋯O—H⋯N—H⋯ Chains, [⋯O—H⋯N—H⋯]₂ Tetrameric Loops |

| Hydroxyl Group (-OH) | Hydrogen Bond Donor (O-H), Hydrogen Bond Acceptor (O lone pairs) | Infinite ⋯O—H⋯N—H⋯ Chains, [⋯O—H⋯N—H⋯]₂ Tetrameric Loops |

| Phenyl Ring (-C₆H₄-) | π-π Stacking, Acceptor for N-H⋯π and C-H⋯π bonds | Parallel or Offset Stacking of Aromatic Rings |

| Propyl Chain (-C₃H₆-) | Van der Waals Interactions | Interdigitation or Segregation of Alkyl Chains |

Advanced Analytical and Spectroscopic Characterization of 3 4 Aminophenyl Propan 1 Ol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-(4-Aminophenyl)propan-1-ol. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the propyl chain protons, and the protons of the amino and hydroxyl groups. The aromatic protons typically appear as a set of multiplets in the range of δ 6.5-7.5 ppm. The protons on the propyl chain show characteristic splitting patterns and chemical shifts. For instance, the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) would appear as a triplet, while the other methylene groups would also present as multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct peaks are observed for the aromatic carbons and the aliphatic carbons of the propyl chain. The carbon attached to the hydroxyl group typically resonates at a downfield chemical shift compared to the other aliphatic carbons. docbrown.info

A derivative, N-(4-(3-hydroxypropyl)phenyl)acetamide, formed from this compound, has been characterized using NMR. google.com The structural integrity of derivatives is often confirmed by comparing their NMR data with the parent compound. For instance, in a derivative like 3-(dimethylamino)-1-phenylpropan-1-ol, the aromatic protons are observed at δ 7.28–7.27 ppm, and the dimethylamino groups at δ 2.83 ppm in ¹H NMR, while the carbonyl carbons appear at δ 148.9 ppm in ¹³C NMR.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound and a Derivative.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| This compound | ¹H | ~6.6-7.0 | m | Aromatic protons |

| ¹H | ~3.5 | t | -CH₂OH | |

| ¹H | ~2.5 | t | Ar-CH₂- | |

| ¹H | ~1.7 | p | -CH₂-CH₂-CH₂- | |

| ¹³C | ~140 | s | C-NH₂ | |

| ¹³C | ~129 | d | Aromatic CH | |

| ¹³C | ~115 | d | Aromatic CH | |

| ¹³C | ~62 | t | -CH₂OH | |

| ¹³C | ~34 | t | Ar-CH₂- | |

| ¹³C | ~31 | t | -CH₂-CH₂-CH₂- | |

| N-(4-(3-hydroxypropyl)phenyl)acetamide | ¹H | 9.77 | s | NH |

| ¹H | 7.39 | d, J=8.4 Hz | Aromatic protons | |

| ¹H | 7.00 | d, J=8.4 Hz | Aromatic protons | |

| ¹H | 4.47 | t, J=5.2 Hz | OH | |

| ¹H | 3.42 | q, J=5.6 Hz | -CH₂OH | |

| ¹H | 2.52 | t, J=7.6 Hz | Ar-CH₂- | |

| ¹H | 1.99 | s | -COCH₃ | |

| ¹H | 1.70 | p, J=7.2 Hz | -CH₂-CH₂-CH₂- | |

| ¹³C | 168.1 | s | C=O | |

| ¹³C | 135.8, 133.8 | s | Aromatic C | |

| ¹³C | 128.8, 119.5 | d | Aromatic CH | |

| ¹³C | 60.3 | t | -CH₂OH | |

| ¹³C | 33.5 | t | -CH₂-CH₂-CH₂- | |

| ¹³C | 31.0 | t | Ar-CH₂- | |

| ¹³C | 23.8 | q | -COCH₃ |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data for N-(4-(3-hydroxypropyl)phenyl)acetamide is adapted from patent literature. google.com

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in this compound and its derivatives.

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The N-H stretching vibrations of the primary amine group typically appear as two sharp bands in the same region. C-H stretching vibrations of the aromatic ring and the aliphatic chain are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring give rise to peaks in the 1500-1600 cm⁻¹ region, and the C-N and C-O stretching vibrations are found in the fingerprint region (below 1500 cm⁻¹). researchgate.net For instance, in derivatives, the presence of a carbonyl group can be confirmed by a strong absorption band around 1700 cm⁻¹. scispace.com

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-C bonds in the phenyl ring gives a prominent band. This technique is particularly useful for studying the skeletal vibrations of the molecule. For chalcone (B49325) derivatives of related compounds, FT-Raman has been used in conjunction with DFT calculations to assign normal modes of vibration. researchgate.net

Table 2: Key FT-IR and FT-Raman Vibrational Frequencies for this compound.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | ~3350 (broad) | - |

| N-H Stretch | ~3400, ~3300 (sharp) | ~3400, ~3300 |

| Aromatic C-H Stretch | ~3050 | ~3050 |

| Aliphatic C-H Stretch | ~2930, ~2860 | ~2930, ~2860 |

| Aromatic C=C Stretch | ~1620, ~1520 | ~1620, ~1520 |

| C-N Stretch | ~1270 | ~1270 |

| C-O Stretch | ~1050 | ~1050 |

Note: These are typical frequency ranges and can be influenced by intermolecular interactions and the physical state of the sample.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its derivatives.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (151.21 g/mol ). nih.gov Fragmentation patterns provide valuable structural information. For example, the loss of a water molecule from the alcohol or cleavage of the propyl chain can lead to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound. This is crucial for confirming the identity of newly synthesized derivatives and for distinguishing between compounds with the same nominal mass. For example, HRMS can confirm the molecular formula of a derivative like 1-(4-methoxyphenyl)-1-(2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)thiourea by providing an exact mass measurement. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from the π → π* transitions of the benzene (B151609) ring. The presence of the amino group, an auxochrome, can cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. The solvent used can also influence the position and intensity of the absorption maxima. This technique is also used to characterize derivatives, where changes in conjugation or the introduction of other chromophores will alter the absorption spectrum. researchgate.netresearchgate.net

Crystallographic Analysis for Solid-State Structure

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Computational and Mechanistic Investigations of 3 4 Aminophenyl Propan 1 Ol Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, researchers can obtain detailed information about its geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for determining optimized molecular geometry and various electronic properties. For 3-(4-Aminophenyl)propan-1-ol, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can be employed to predict its most stable three-dimensional conformation. researchgate.netresearchgate.net

These studies yield precise information on bond lengths, bond angles, and dihedral angles. The calculations can also determine electronic properties such as Mulliken atomic charges, which describe the partial charge distribution across the molecule, and the molecular electrostatic potential (MEP). The MEP map is particularly insightful, as it visualizes the regions of a molecule that are electron-rich (negative potential, typically around electronegative atoms like oxygen and nitrogen) and electron-poor (positive potential, often around hydrogen atoms), indicating likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Table 1: Representative Predicted Molecular Properties from DFT Calculations

| Property | Description | Predicted Outcome for a Similar Aromatic Amine |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides precise bond lengths (e.g., C-N, C-O, C-C) and angles. |

| Mulliken Atomic Charges | Partial charges assigned to individual atoms. | Negative charges on N and O atoms; positive charges on H atoms. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visual map of charge distribution. | Negative potential localized around the oxygen and nitrogen atoms. researchgate.net |

| Dipole Moment | Measure of the molecule's overall polarity. | A non-zero value indicating an asymmetric charge distribution. |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. libretexts.orglibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO would be distributed across the aromatic system. DFT calculations can precisely determine the energies of these orbitals and the resulting energy gap, thereby providing a quantitative measure of its chemical reactivity. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Data for a Representative Chalcone (B49325)

| Parameter | Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | -6.1375 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. researchgate.net |

| E(LUMO) | -1.8057 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. researchgate.net |

| Energy Gap (ΔE) | 4.3318 | E(LUMO) - E(HOMO); indicates chemical reactivity and stability. researchgate.net |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals that align with the familiar Lewis structure concept. uni-muenchen.deresearchgate.net

This analysis is particularly useful for studying charge delocalization and intramolecular interactions. By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the stability arising from electron delocalization, such as hyperconjugation. For this compound, NBO analysis would reveal the nature of the C-N, C-O, and C-C bonds, the hybridization of the atoms, and the extent of delocalization of the nitrogen lone pair electrons into the aromatic ring. researchgate.net

Quantum chemical calculations are also employed to predict spectroscopic data, which can then be compared with experimental results for structural validation. researchgate.netresearchgate.net DFT methods can calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the spectral bands to specific molecular motions (stretching, bending, etc.) can be achieved. researchgate.netripublication.com

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Time-dependent DFT (TD-DFT) can be used to calculate electronic transitions, predicting the absorption wavelengths seen in UV-Visible spectroscopy. researchgate.net For this compound, these predictive calculations would provide a theoretical spectroscopic profile to aid in its experimental characterization.

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). rjptonline.orgacs.org This method is crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target. researchgate.net

In the context of this compound, molecular docking could be used to investigate its potential binding to various protein active sites. The simulation would place the molecule in the binding pocket of a receptor and calculate a "docking score," which estimates the binding affinity. The analysis would also reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. bohrium.com For instance, the amino and hydroxyl groups of this compound would be prime candidates for forming hydrogen bonds with amino acid residues in a receptor. rjptonline.org

Elucidation of Reaction Mechanisms and Pathways

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Both experimental and computational studies are vital for elucidating reaction mechanisms.

A documented synthetic pathway for this compound involves a two-step process starting from 4-(4-Nitro-phenyl)-butyric acid. chemicalbook.com

Reduction of the Carboxylic Acid: The first step is the reduction of the carboxylic acid group of 4-(4-Nitro-phenyl)-butyric acid. This is achieved using a borane-tetrahydrofuran (B86392) (THF) complex. The borane (B79455) selectively reduces the carboxylic acid to a primary alcohol, yielding 3-(4-Nitrophenyl)propan-1-ol (B1626603). chemicalbook.com

Reduction of the Nitro Group: The second step is the reduction of the nitro group to an amine. This is a classic transformation accomplished through catalytic hydrogenation. The 3-(4-Nitrophenyl)propan-1-ol intermediate is treated with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst in a methanol (B129727) solvent. This reaction selectively reduces the nitro group to the primary amine, affording the final product, this compound. chemicalbook.com

Computational DFT studies can further illuminate such reaction pathways by modeling the transition states and intermediates involved in each step. researchgate.net This allows for the calculation of activation energies, providing a deeper, quantitative understanding of the reaction kinetics and mechanism.

Structure-Activity Relationship (SAR) Studies for Derivatives

The exploration of the chemical space around this compound has led to the development of various derivatives, with structure-activity relationship (SAR) studies providing critical insights into the molecular features required for biological activity. These investigations have systematically modified the core structure, including the aminophenyl ring and the propanol (B110389) side chain, to understand their influence on the compound's interactions with biological targets.

Research into related phenylpropanol derivatives has shed light on the importance of substituents on the phenyl ring and the nature of the propanol chain. For instance, in the context of sphingosine (B13886) kinase inhibitors, derivatives of a similar scaffold, 3-phenylpropan-1-ol, have been synthesized and evaluated. The substitution pattern on the phenyl ring is a key determinant of activity. Modifications of the amino group and the propyl chain have been shown to significantly modulate the biological effects of these compounds.

In a study focused on tubulin polymerization inhibitors, a series of 3-aroyl-1-arylpyrrole (ARAP) derivatives were synthesized to establish SAR. nih.gov Although structurally distinct from this compound, these compounds feature a substituted phenyl ring, providing analogous SAR insights. The findings revealed that both the 1-phenyl ring and the 3-aroyl moiety were essential for potent inhibition of tubulin polymerization and cancer cell growth. nih.gov Specifically, the introduction of an amino group at the para-position of the 1-phenyl ring in a related pyrrole (B145914) derivative resulted in a compound with potent tubulin assembly inhibition and significant cytotoxicity against MCF-7 breast cancer cells. nih.gov Further derivatization of this amino group led to compounds with varied potencies, highlighting the sensitivity of the target to changes in this region of the molecule. nih.gov

A comparative analysis of various phenylpropanol derivatives further underscores the impact of structural modifications on biological activity. For example, the nature of the substituent at the beta-position of the propanol chain, such as a dimethylamino group, can influence the compound's interaction with molecular targets like enzymes and receptors through hydrogen bonding and electrostatic interactions.

The following table summarizes the key structure-activity relationships observed in studies of compounds related to this compound.

| Compound/Derivative Class | Structural Modification | Effect on Biological Activity | Reference |

| 3-Aroyl-1-arylpyrroles (ARAPs) | Introduction of a para-amino group on the 1-phenyl ring | Potent tubulin polymerization inhibition and cancer cell cytotoxicity | nih.gov |

| ARAP Derivatives | Further modification of the para-amino group | Varied potencies, indicating sensitivity to substitution at this position | nih.gov |

| Phenylpropanol Derivatives | Presence of a dimethylamino group on the propanol chain | Influences binding affinity and specificity through hydrogen bonding and electrostatic interactions | |

| Sphingosine Kinase Inhibitors | Modifications to the phenyl ring and propanol chain | Modulation of inhibitory activity | acs.org |

These SAR studies collectively indicate that the biological activity of compounds based on the 3-phenylpropan-1-ol scaffold is highly dependent on the specific substitution patterns on both the aromatic ring and the alkyl chain. The amino group in this compound, in particular, appears to be a critical feature for certain biological activities, and its modification offers a route to fine-tune the pharmacological profile of these derivatives.

Stereochemical Aspects in 3 4 Aminophenyl Propan 1 Ol Synthesis and Applications

Chiral Recognition and Enantiomeric Purity Assessment

Chiral recognition is the process by which a chiral environment differentiates between the enantiomers of a racemic mixture. This is the fundamental principle behind assessing enantiomeric purity, or enantiomeric excess (ee), which is crucial for quality control in the synthesis of single-enantiomer compounds.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary technique for the analytical separation of aminophenylpropanol enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. pharmafocusasia.comresearchgate.net These CSPs often consist of derivatives like tris(3,5-dimethylphenylcarbamate) coated or immobilized on a silica (B1680970) support. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For effective recognition, multiple simultaneous interactions—such as hydrogen bonds, dipole-dipole interactions, and steric hindrance—are necessary, often referred to as the "three-point interaction model". molaid.com The differing stability of these complexes for each enantiomer leads to different retention times on the column, allowing for their separation and quantification.

Another powerful method for determining enantiomeric purity is Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a Chiral Solvating Agent (CSA). mst.edu CSAs are optically pure compounds that form rapidly-equilibrating, diastereomeric complexes with the enantiomers in solution. These transient complexes have distinct chemical shifts, resulting in the splitting of NMR signals for the corresponding protons or carbons of the enantiomers. mdpi.com This allows for the direct integration of the signals to calculate the enantiomeric excess.

| Method | Principle | Application to Aminophenylpropanols | Key Features |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP), leading to different retention times for enantiomers. | Enantiomers of amino alcohols can be baseline separated on polysaccharide-based CSPs (e.g., Chiralcel OD-H). researchgate.net | High resolution, accurate quantification, applicable for both analytical and preparative scales. pharmafocusasia.com |

| NMR Spectroscopy with CSAs | Formation of transient diastereomeric complexes with a Chiral Solvating Agent, causing chemical shift non-equivalence. | Protons near the stereocenter, such as those on the carbinol or amino group, would show separate signals for each enantiomer. | Rapid analysis, provides structural information, does not require physical separation of enantiomers. mst.edu |

| Mass Spectrometry (MS) based methods | Formation of diastereomeric complexes with a chiral reference compound, which can be distinguished by MS techniques. | Can be used for mass-selective chiral analysis, especially when coupled with chromatography. nih.gov | High sensitivity, useful for complex mixtures and trace analysis. |

Strategies for Enantiomeric Resolution and Separation

Enantiomeric resolution refers to the process of separating a racemic mixture into its individual, optically pure enantiomers. This is essential when a stereoselective synthesis is not feasible or when the racemic form is more accessible.

Classical resolution via diastereomeric salt formation is a long-established technique. It involves reacting the racemic amine functionality of an aminophenylpropanol with an enantiomerically pure chiral acid, such as tartaric acid or a D-phenylglycine derivative. google.com This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once a salt of a single diastereomer is isolated, the chiral acid is removed by treatment with a base to yield the optically pure enantiomer of the aminophenylpropanol.

Enzymatic Kinetic Resolution (EKR) is a highly efficient and stereospecific method that utilizes enzymes, most commonly lipases, as catalysts. In a typical EKR of a racemic amino alcohol, a lipase (B570770) catalyzes an enantioselective acylation reaction in the presence of an acyl donor (e.g., vinyl acetate). For instance, a lipase like Candida antarctica lipase B (CAL-B) might selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted. smolecule.com The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can then be easily separated by standard chromatographic techniques due to their different chemical properties. The efficiency of this process is often very high, with excellent enantioselectivity reported for similar substrates.

Preparative chiral chromatography extends the analytical HPLC methods described previously to a larger scale. By using columns with a high loading capacity of a chiral stationary phase, it is possible to physically separate and collect the individual enantiomers from a racemic mixture as they elute from the column at different times. pharmafocusasia.com

| Resolution Strategy | Description | Advantages | Disadvantages |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. google.com | Cost-effective, scalable, well-established technique. | Success is empirical (depends on salt crystallization), maximum theoretical yield is 50% without a racemization step. |

| Enzymatic Kinetic Resolution (EKR) | Use of an enzyme (e.g., lipase) to selectively react with one enantiomer of the racemate. nih.gov | High enantioselectivity, mild reaction conditions, environmentally benign. | Maximum theoretical yield is 50%, requires screening for a suitable enzyme and conditions. |

| Preparative Chiral Chromatography | Direct separation of enantiomers on a large-scale HPLC system using a chiral stationary phase. pharmafocusasia.com | Direct separation, high purity achievable, applicable to a wide range of compounds. | High cost of CSPs and solvents, can be complex to scale up. |

Emerging Research Directions and Future Perspectives for 3 4 Aminophenyl Propan 1 Ol

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable processes that are efficient, atom-economical, and utilize environmentally benign reagents. For 3-(4-Aminophenyl)propan-1-ol, research is moving beyond traditional multi-step syntheses toward greener alternatives.

One promising approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rug.nluniurb.it This elegant strategy uses a catalyst to temporarily 'borrow' hydrogen from an alcohol, oxidizing it to an intermediate aldehyde or ketone. This reactive intermediate can then engage in a coupling reaction, for instance with an amine, before the 'borrowed' hydrogen is returned, regenerating the catalyst and reducing the newly formed intermediate. Research into ruthenium and iridium-based catalysts has demonstrated high efficiency for the N-alkylation of amines with alcohols. uniurb.itresearchgate.net Applying this to bio-based precursors, such as lignin-derived aromatic alcohols, represents a sustainable pathway to producing amino-alkyl phenols and related structures. rug.nl An iron-catalyzed version of this methodology has also been developed for the β-C(sp3)-methylation of primary alcohols, showcasing the move towards using earth-abundant metal catalysts. acs.org

Another area of development involves improving classic reactions. For example, a modified Bouveault–Blanc reduction using a stable sodium dispersion reagent has been shown to efficiently reduce methyl 3-(4-aminophenyl)propanoate to this compound. This method offers good yields and tolerance for the amine functional group.

| Synthetic Method | Key Features | Potential Advantages |

| Hydrogen Borrowing | Catalytic (e.g., Ru, Ir, Fe) dehydrogenation of an alcohol, in-situ reaction, and subsequent hydrogenation. rug.nluniurb.itacs.org | High atom economy; reduces waste by avoiding stoichiometric reagents; can utilize bio-based feedstocks. |

| Modified Bouveault–Blanc Reduction | Utilizes a sodium dispersion for the reduction of the corresponding ester. | Good functional group tolerance (tolerates -NH2); high yield for specific substrates. |

Expansion into Advanced Functional Materials and Supramolecular Assemblies

The distinct electronic and structural features of this compound make it an attractive scaffold for creating advanced materials. The aromatic amine can act as an electron-donating group, while the propanol (B110389) tail can be modified or used to influence solubility and solid-state packing.

A significant area of exploration is in the field of nonlinear optical (NLO) materials . researchgate.net Molecules with large hyperpolarizabilities are essential for applications in photonics and optoelectronics. Chalcones, which can be synthesized from aminophenyl ketones, are a well-studied class of NLO materials. researchgate.net Specifically, derivatives like (2E)-1-(4-aminophenyl)-3-phenyl-prop-2-en-1-one, which can be conceptually derived from the oxidation of this compound followed by condensation, are investigated for these properties. researchgate.net The charge-transfer character from the amino donor group through the conjugated π-system to an acceptor group is key to their NLO response.

Furthermore, the bifunctional nature of this compound lends itself to the synthesis of novel polymers . Derivatives have been proposed as sustainable bisphenols for creating bio-based polymers, moving away from petrochemical feedstocks. rug.nl The ability of the amine and alcohol groups to participate in polymerization reactions (e.g., forming polyamides, polyurethanes, or polyesters) makes it a versatile monomer for producing materials with tailored properties.

| Material Type | Potential Application | Role of this compound |

| Nonlinear Optical (NLO) Materials | Photonics, optical switching, frequency doubling. researchgate.net | Precursor to chalcone (B49325) derivatives with donor-π-acceptor structures. researchgate.netresearchgate.net |

| Bio-based Polymers | Sustainable plastics and resins. | Serves as a monomer, providing both amine and alcohol functionalities for polymerization. rug.nl |

| Fluorescent Dyes | Textile chemistry, biological imaging. | Intermediate for compounds with extended π-conjugation. |

Exploration of Undiscovered Medicinal Chemistry Applications

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can be used to build a variety of biologically active compounds. semanticscholar.orgrug.nlarabjchem.org Its derivatives have been investigated for a wide range of therapeutic uses.

The primary amine serves as a key anchor point for synthesizing a multitude of heterocyclic systems known for their pharmacological activity. For example, it can be a starting point for creating:

Anticancer agents : Chalcone derivatives have shown broad anticancer properties. researchgate.net The (E)-1-(4-aminophenyl)-3-(benzo[b]thiophen-2-yl)prop-2-en-1-one derivative, for instance, has been studied for its effects against Trypanosoma cruzi, the parasite that causes Chagas disease, suggesting a broad antimicrobial and antiproliferative potential. researchgate.net

Antimicrobial compounds : Indole motifs, which can be synthesized using the aminophenyl group, are present in numerous drugs and are known to have antimicrobial, antiviral, and anti-inflammatory properties. semanticscholar.org

CNS-active agents : The core structure is found in compounds with potential neurological applications. Derivatives of a related compound, 3-Amino-3-(4-fluorophenyl)propan-1-ol, have been investigated for antidepressant activity.

The true potential lies in using this compound as a starting fragment in drug discovery campaigns, where its structure can be systematically modified to optimize interactions with specific biological targets like enzymes or receptors.

| Therapeutic Area | Derivative Class | Example/Rationale |

| Oncology/Infectious Disease | Chalcones | (E)-1-(4-aminophenyl)-3-(benzo[b]thiophen-2-yl)prop-2-en-1-one shows antiparasitic activity. researchgate.net |

| Antimicrobial | Indole derivatives | The aminophenyl group is a key scaffold for building indole-based bioactive molecules. semanticscholar.org |

| Neurology | Benzodiazepine analogues | Derivatives have shown potent anticonvulsant activity. |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow manufacturing is revolutionizing the chemical and pharmaceutical industries. umontreal.carsc.org Flow chemistry offers superior control over reaction parameters, enhanced safety (especially for hazardous reactions), and the potential for seamless multi-step synthesis and automation. rsc.orggoflow.at

The synthesis of this compound and its derivatives is well-suited for this technology. For instance, catalytic hydrogenations or reductions, which are often required steps, can be performed more safely and efficiently in flow reactors using packed-bed catalysts. This avoids the handling of flammable catalysts on a large scale and allows for precise control of hydrogen pressure and temperature.

A multi-step synthesis starting from a simpler precursor could be telescoped into a single, uninterrupted flow sequence. umontreal.ca For example, a nitration, followed by reduction to the amine, and subsequent functionalization could be performed in a series of connected flow modules without isolating intermediates. This approach, which has been successfully applied to the synthesis of complex APIs like ibuprofen (B1674241) and various heterocyclic drugs, could significantly streamline the production of derivatives of this compound, reducing waste and manufacturing time. mdpi.comacs.org

Deepening Mechanistic Insights through Advanced Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. mdpi.com For this compound, these methods can provide profound insights that guide synthetic efforts and drug discovery. doi.org

Key applications of computational modeling include:

Reaction Mechanism Elucidation : DFT calculations can map out the energy profiles of reaction pathways, helping to optimize conditions for novel synthetic routes like the "borrowing hydrogen" mechanism. By modeling transition states, chemists can understand the factors that control yield and selectivity.

Predicting Molecular Properties : The electronic properties of the molecule and its derivatives, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be calculated. doi.org This is crucial for predicting reactivity and for designing molecules with specific electronic properties, such as those needed for NLO materials. researchgate.net

Molecular Docking : In medicinal chemistry, computational models can predict how derivatives of this compound might bind to the active site of a target protein or enzyme. doi.org This in silico screening can prioritize which compounds to synthesize and test, saving significant time and resources in the drug discovery process. researchgate.net

By combining experimental work with advanced computational modeling, researchers can accelerate the development cycle and unlock the full potential of this compound as a versatile chemical building block. mdpi.comdoi.org

| Computational Method | Application for this compound | Reference Insight |

| Density Functional Theory (DFT) | Optimize molecular geometry, calculate vibrational spectra, predict electronic properties (HOMO-LUMO), and model reaction pathways. researchgate.netdoi.org | Used to analyze related chalcone and aminophenyl structures to understand reactivity and NLO properties. researchgate.net |

| Molecular Docking | Predict binding affinity and orientation of derivatives in the active sites of biological targets (e.g., enzymes). | Used to study how related molecules interact with enzymes, guiding the design of new inhibitors. researchgate.netdoi.org |

| Time-Dependent DFT (TD-DFT) | Predict UV-visible absorption spectra and electronic transitions. | Helps in the design and understanding of optical materials. |

Q & A

Q. What synthetic routes are most effective for producing 3-(4-Aminophenyl)propan-1-ol, and how can yield and purity be optimized?

The synthesis of this compound typically involves reductive amination or nitro-group reduction. For example:

- Reductive amination : Reacting 3-(4-Nitrophenyl)propanal with ammonia or amines in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) under mild acidic conditions (pH 4–6) .

- Nitro-group reduction : Hydrogenation of 3-(4-Nitrophenyl)propan-1-ol using palladium-on-carbon (Pd/C) or Raney nickel under H₂ pressure (1–3 atm) at 25–50°C .

Optimization : Use high-purity starting materials, monitor reaction progress via TLC or HPLC, and employ column chromatography or recrystallization for purification. Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance crystallization efficiency.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the structure (e.g., δ 1.6–1.8 ppm for CH₂ groups, δ 6.7–7.3 ppm for aromatic protons) .

- Mass spectrometry (MS) : ESI-MS or EI-MS identifies the molecular ion peak (m/z 165.2 for C₉H₁₃NO) and fragmentation patterns .

- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch), 1050–1250 cm⁻¹ (C-O stretch), and 1600 cm⁻¹ (aromatic C=C) validate functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How does the electronic nature of the 4-aminophenyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to halogenated analogs?

The amino group (-NH₂) is strongly electron-donating via resonance, activating the phenyl ring toward electrophilic substitution. In contrast, halogen atoms (e.g., Cl in 3-(4-Chlorophenyl)propan-1-ol) are electron-withdrawing, deactivating the ring .

- Example : In Friedel-Crafts alkylation, this compound reacts faster than chloro analogs due to increased ring activation.

- Methodology : Compare reaction rates using kinetic studies (UV-Vis monitoring) and DFT calculations to map electron density distributions .

Q. What experimental and computational strategies are used to investigate the biological activity of this compound, particularly in enzyme inhibition?

- In vitro assays : Test inhibition of monoamine oxidases (MAOs) or cytochrome P450 enzymes using fluorogenic substrates. Measure IC₅₀ values via dose-response curves .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and enzyme active sites (e.g., hydrogen bonding with MAO-B’s FAD cofactor) .

- SAR studies : Synthesize analogs (e.g., 3-(4-Aminophenyl)propan-1-amine) to correlate structural features with activity .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound across studies?

- Standardization : Adopt OECD guidelines for measuring logP (shake-flask method) and solubility (saturation shake-flask with HPLC quantification) .

- Inter-laboratory validation : Collaborate to replicate experiments under controlled conditions (temperature, pH, solvent systems).

- Data sources : Cross-reference PubChem, DSSTox, and peer-reviewed literature to identify outliers and validate consensus values .

Comparative Analysis of Structural Analogs

| Compound | Molecular Formula | Key Features | Reactivity |

|---|---|---|---|

| This compound | C₉H₁₃NO | -NH₂ group (electron-donating) | High electrophilic substitution activity |

| 3-(4-Chlorophenyl)propan-1-ol | C₉H₁₁ClO | -Cl group (electron-withdrawing) | Lower reactivity in substitution |

| 3-(4-Methoxyphenyl)propan-1-ol | C₁₀H₁₄O₂ | -OCH₃ group (moderate electron-donating) | Intermediate reactivity |

Data compiled from .

Data Contradiction Analysis Example

Issue : Conflicting logP values (1.2 vs. 1.8) reported for this compound.

Resolution :

Verify experimental conditions (e.g., pH 7.4 buffer vs. pure water).

Use computational tools (e.g., ChemAxon’s logP predictor) to compare with empirical data .

Publish corrected values in open-access databases (e.g., PubChem) with detailed methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.